

Application Note: Protocol for Dyeing Acrylic Fibers with Basic Blue 54

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic Blue 54*

Cat. No.: *B078339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the dyeing of acrylic fibers with C.I. Basic Blue 54 (CAS: 15000-59-6), a cationic azo dye. The protocol details the necessary reagents, equipment, and a step-by-step procedure for achieving consistent and vibrant dyeing results in a laboratory setting. Additionally, it includes representative data on the color fastness of acrylic fibers dyed with Basic Blue 54, presented in tabular format for clarity.

Introduction

Acrylic fibers, composed of polyacrylonitrile, possess anionic functional groups, making them highly receptive to cationic (basic) dyes.^[1] The dyeing process involves an ionic interaction between the positively charged dye molecules and the negatively charged sites on the fiber.^[2] C.I. Basic Blue 54 is a bright blue cationic dye widely used for dyeing acrylic fibers, offering good light fastness and brilliant shades.^{[3][4]}

Achieving a level and reproducible dyeing requires careful control of several parameters, including temperature, pH, and the rate of dye uptake. Due to the high affinity of cationic dyes for acrylic fibers, the dyeing process can be rapid, leading to uneven coloration. To mitigate this, a cationic retarder is often employed to ensure a more controlled and uniform distribution of the dye throughout the fiber.^{[2][5][6]}

Quantitative Data

The following tables summarize the key properties of C.I. Basic Blue 54 and its typical color fastness performance on acrylic fibers.

Table 1: Properties of C.I. Basic Blue 54

Property	Value	Reference
C.I. Name	Basic Blue 54	[3]
C.I. Number	11052	[3]
CAS Number	15000-59-6	[3]
Molecular Formula	$C_{18}H_{22}N_4O_5S_2$	[3]
Molecular Weight	438.52 g/mol	[3]
Solubility in Water (20°C)	10 g/L	[3]
Compatibility Value (K)	1.5	[3]
Saturation Factor (f)	0.21	[3]

Table 2: Color Fastness of Acrylic Fibers Dyed with Basic Blue 54

Fastness Test	Standard	Rating (1-5 Scale, 5 being best)
Light Fastness	ISO 105-B02	6-7
Washing Fastness (Change in Color)	ISO 105-C06 (A2S)	4-5
Washing Fastness (Staining)	ISO 105-C06 (A2S)	
Acetate	4-5	
Cotton	4-5	
Nylon	4-5	
Polyester	4-5	
Acrylic	4-5	
Wool	4-5	
Rubbing Fastness (Dry)	ISO 105-X12	4-5
Rubbing Fastness (Wet)	ISO 105-X12	4
Perspiration Fastness (Alkaline & Acid)	ISO 105-E04	4-5
Ironing Fastness	ISO 105-X11	3-4

Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.

Experimental Protocols

This section outlines the detailed laboratory-scale protocol for dyeing acrylic fibers using an exhaust method.

Materials and Reagents

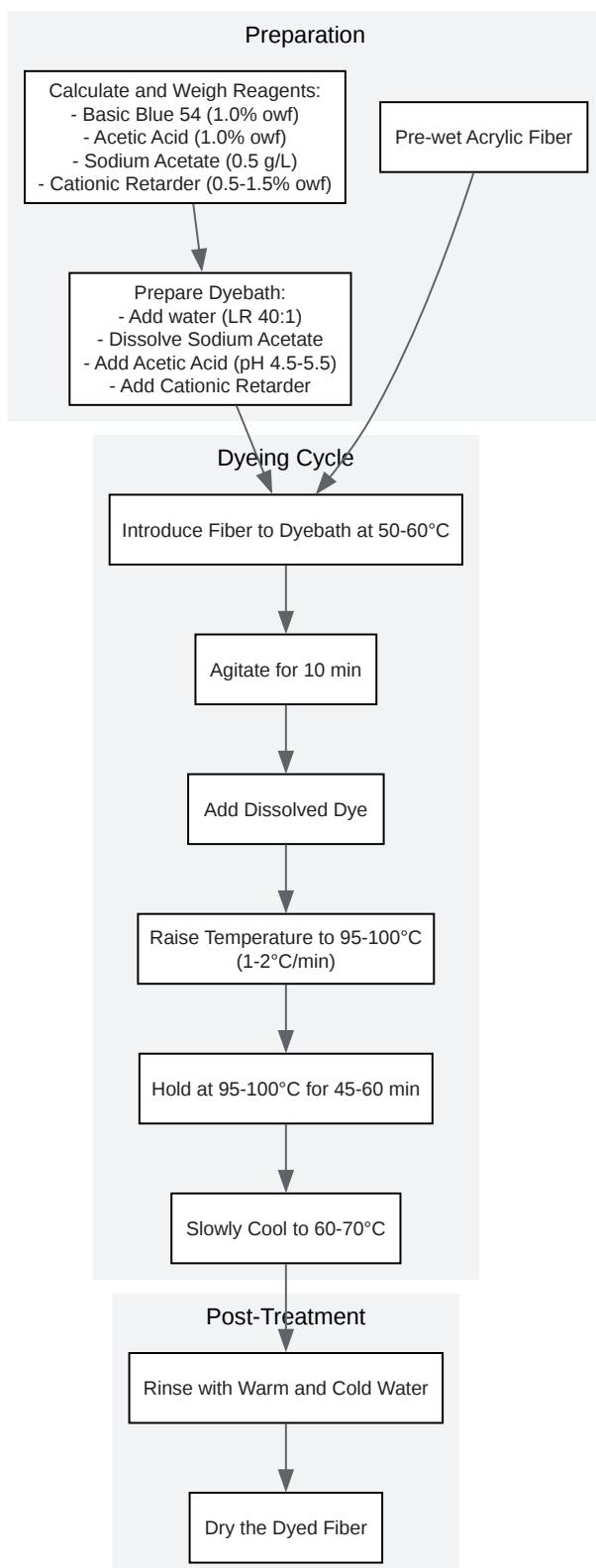
- Acrylic fiber substrate (yarn or fabric)

- C.I. Basic Blue 54 dye powder
- Glacial Acetic Acid (CH_3COOH)
- Sodium Acetate (CH_3COONa)
- Cationic Retarder (e.g., quaternary ammonium compound)
- Distilled or deionized water
- Beakers and graduated cylinders
- Laboratory dyeing machine (e.g., water bath with shaker, Ahiba dyer)
- pH meter
- Heating plate with magnetic stirrer
- Analytical balance

Dyebath Preparation

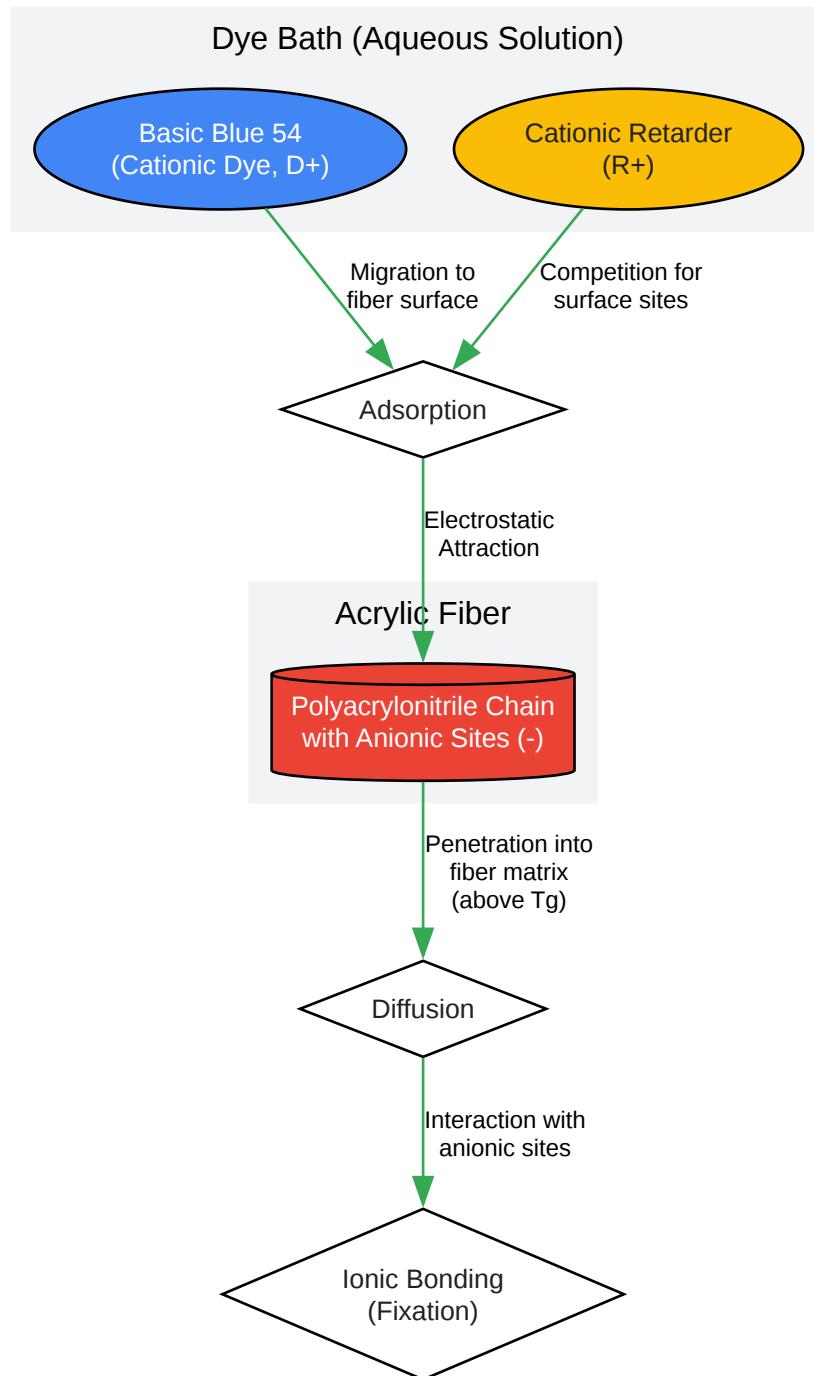
- Calculate Reagent Quantities: All calculations are based on the weight of the fiber (owf). A liquor ratio of 40:1 is recommended for laboratory experiments.[7][8]
 - Basic Blue 54: 1.0% owf (for a medium shade)
 - Glacial Acetic Acid: 1.0% owf
 - Sodium Acetate: 0.5 g/L[7]
 - Cationic Retarder: 0.5% - 1.5% owf (The concentration should be optimized based on the desired levelness and depth of shade. For darker shades, a lower concentration is typically used).[2][5][9]
- Prepare Stock Solutions: It is advisable to prepare stock solutions of the dye and auxiliaries for accurate dosing.
- Set up the Dyebath:

- Add the required volume of distilled water to the dyeing vessel based on the liquor ratio.
- Add the calculated amount of sodium acetate and stir until dissolved.
- Add the calculated amount of glacial acetic acid to adjust the pH to 4.5 - 5.5.^[7] Verify the pH with a calibrated pH meter.
- Add the calculated amount of the cationic retarder and stir to dissolve.


Dyeing Procedure

- Pre-wetting: Thoroughly wet the acrylic fiber substrate in warm water before introducing it to the dyebath to ensure uniform dye uptake.
- Dyeing Cycle:
 - Introduce the pre-wetted acrylic fiber into the dyebath at 50-60°C.
 - Agitate the dyebath for 10 minutes to ensure even distribution of the auxiliaries.
 - Add the dissolved Basic Blue 54 dye solution to the dyebath.
 - Raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute. A slower rate of temperature rise, especially between 75°C and 95°C, is crucial for achieving level dyeing.
 - Hold the temperature at 95-100°C for 45-60 minutes, with continuous agitation.
 - After the dyeing time has elapsed, cool the dyebath slowly to 60-70°C. Rapid cooling can damage the acrylic fibers.
- Rinsing and Drying:
 - Remove the dyed fiber from the dyebath.
 - Rinse the fiber thoroughly with warm water, followed by a cold water rinse, until the rinse water is clear.

- Squeeze out the excess water and allow the fiber to air dry or dry in an oven at a low temperature.


Visualization

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing acrylic fibers with Basic Blue 54.

Signaling Pathway of Dye-Fiber Interaction

[Click to download full resolution via product page](#)

Caption: Mechanism of cationic dye interaction with acrylic fiber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. The Influence and Factors of Cationic Dyes(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. worlddyeveristy.com [worlddyeveristy.com]
- 4. Made-in-China.com - Manufacturers, Suppliers & Products in China [made-in-china.com]
- 5. The influencing factors of Cationic dyes dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. Retarder-ACR Dyeing & Printing Solution Manufacturer - Sarex [sarex.com]
- 7. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]
- 8. What is the liquor ratio? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 9. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- To cite this document: BenchChem. [Application Note: Protocol for Dyeing Acrylic Fibers with Basic Blue 54]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078339#protocol-for-dyeing-acrylic-fibers-with-basic-blue-54>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com